

# Dextrorphan-d3: Technical Safety & Application Guide

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## Compound of Interest

Compound Name: Dextrorphan-d3

CAS No.: 1217978-17-0

Cat. No.: B059725

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Content Type: In-Depth Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Safety Data Sheet (SDS) Core, Regulatory Status, and LC-MS/MS Application Protocols

## Executive Summary

**Dextrorphan-d3** is the deuterated isotopolog of Dextrorphan, the primary active metabolite of the antitussive Dextromethorphan (DXM). It serves as the critical Internal Standard (IS) for the quantification of Dextrorphan in biological matrices (plasma, urine, oral fluid) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide synthesizes the essential Safety Data Sheet (SDS) parameters with field-proven bioanalytical protocols. Unlike generic chemical listings, this document contextualizes the handling of **Dextrorphan-d3** within the rigorous demands of regulated bioanalysis (GLP/GCP), addressing the specific challenges of isotopic stability, metabolic interference, and regulatory compliance.

## Chemical Identity & Physicochemical Properties

**Dextrorphan-d3** is typically supplied as a tartrate salt to ensure stability and water solubility.[1] The deuterium label is located on the N-methyl group, providing a mass shift of +3 Da relative to the unlabeled analyte.

Property	Specification
Chemical Name	Dextrorphan-d3 (Tartrate); (9 $\alpha$ ,13 $\alpha$ ,14 $\alpha$ )-17-(methyl-d3)-morphinan-3-ol tartrate
CAS Number	1426174-16-4 (Tartrate salt); 524713-57-3 (Free base)
Molecular Formula	C <sub>17</sub> H <sub>20</sub> D <sub>3</sub> NO[1][2][3][4][5][6][7][8][9] · C <sub>4</sub> H <sub>6</sub> O <sub>6</sub> (Tartrate)
Molecular Weight	410.48 g/mol (Tartrate); 260.39 g/mol (Free base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Water (moderate)
Isotopic Purity	≥ 99% Deuterium incorporation (typically)
pKa	~9.2 (Amine), ~10.5 (Phenolic OH)

## Safety Data Sheet (SDS) Core

While Dextrorphan is a metabolite of an OTC drug, it possesses distinct pharmacological properties (NMDA antagonism) and toxicity profiles.[1]

## Hazard Identification (GHS Classification)

- Signal Word: DANGER
- Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1]
- Aquatic Toxicity: Chronic Category 2 (H411: Toxic to aquatic life with long-lasting effects).[1]
- Target Organs: Central Nervous System (potential for dissociation/sedation at high doses).[1]

## Safe Handling Protocols

- Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1]

- Personal Protective Equipment (PPE):
  - Respiratory: N95 or P100 respirator if dust generation is possible.[1]
  - Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]
  - Eyes: Safety glasses with side shields or chemical goggles.[1]
- First Aid Measures:
  - Ingestion: Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1] Do NOT induce vomiting.
  - Inhalation: Move person to fresh air.[1] If breathing is difficult, give oxygen.[1]

## Storage & Stability[1]

- Storage Conditions: Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.
- Hygroscopicity: The tartrate salt can be hygroscopic.[1] Equilibrate to room temperature before opening to prevent moisture condensation, which degrades the solid standard.
- Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for >1 year at -20°C. Working solutions in aqueous buffers should be prepared fresh or stored <1 week at 4°C due to potential deuterium exchange (though C-D bonds on the methyl group are generally stable).[1]

## Regulatory Compliance (Controlled Substance Status)

The regulatory status of Dextrorphan is complex due to its stereochemical relationship with Levorphanol (a potent opioid).[1]

- United States (DEA):
  - Status: Excluded / Non-Controlled.

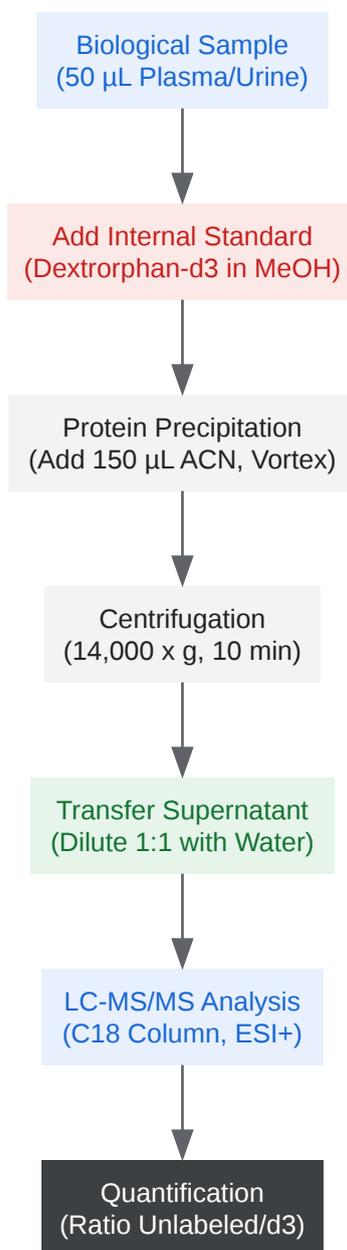
- Explanation: While Levorphanol (the levorotatory enantiomer) is a Schedule II controlled substance, Dextrorphan (the dextrorotatory enantiomer) is specifically excepted from scheduling under 21 CFR 1308.11(a)(1).[\[1\]](#)
- Caveat: Researchers must ensure high enantiomeric purity. Impurities of Levorphanol could legally render the material a controlled substance.
- International:
  - UK: Class A (morphinan derivative).[\[1\]](#)
  - Canada: Schedule I (CDSA).[\[1\]](#)
  - Note: Always verify local national laws; "Research Use Only" exemptions may apply.[\[1\]](#)

## Technical Application: LC-MS/MS Bioanalysis

The primary application of **Dextrorphan-d3** is as an Internal Standard (IS) to correct for matrix effects and recovery losses during the quantification of Dextrorphan in plasma or urine.[\[1\]](#)

## Experimental Workflow

The following protocol utilizes a simple protein precipitation method, ideal for high-throughput clinical research.



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Figure 1: High-throughput sample preparation workflow for Dextrorphan quantification.

## Mass Spectrometry Conditions (MRM)

**Dextrorphan-d3** contains the deuterium label on the N-methyl group.[1] The primary fragmentation pathway involves the cleavage of the morphinan ring system.

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][10]

- MRM Transitions:

Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (CE)	Note
Dextrorphan	258.2 m/z	157.1 m/z	48 eV	Quantifier
Dextrorphan-d3	261.2 m/z	157.1 m/z	47 eV	Internal Standard

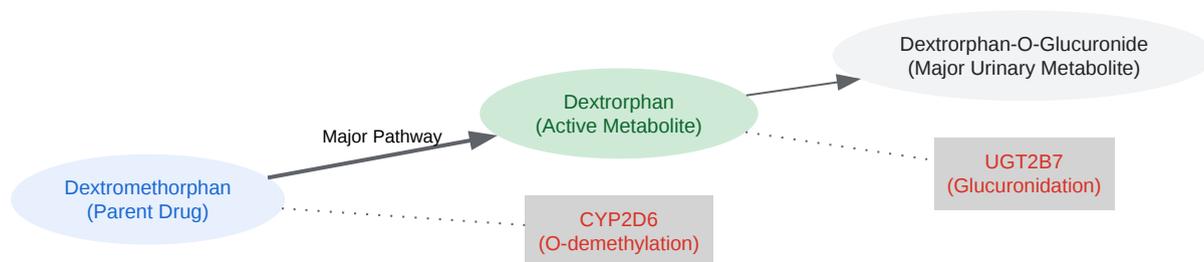
- Mechanistic Insight: The transition 261.2 → 157.1 implies the loss of the N-methyl-d3 bridge (and associated ring fragment), resulting in a common product ion with the unlabeled analyte.
  - Risk: Crosstalk.[1] If chromatographic separation is insufficient, high concentrations of unlabeled Dextrorphan can contribute to the IS signal (via naturally occurring isotopes), or vice-versa.
  - Mitigation: Ensure baseline chromatographic resolution between the isotopologs is not required (since they co-elute), but verify that the contribution of unlabeled Dextrorphan to the 261 channel is negligible (<0.5% of IS response).

## Chromatography[1][6][10][11]

- Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 3 minutes.
- Retention Time: ~1.3 min (Dextrorphan and **Dextrorphan-d3** co-elute).[1]

## Metabolic Context

Understanding the metabolic pathway is crucial when analyzing patient samples, as Dextrorphan is a metabolite itself.



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Figure 2: Metabolic pathway of Dextromethorphan.[1] **Dextrorphan-d3** is used to quantify the central node (DXO).[1]

- Clinical Relevance: Dextrorphan levels are often used to phenotype CYP2D6 activity (Dextromethorphan/Dextrorphan ratio).[1] Poor Metabolizers (PM) will have low Dextrorphan and high Dextromethorphan.[1]

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